molecular formula C9H16ClNO2 B13893430 Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride

Cat. No.: B13893430
M. Wt: 205.68 g/mol
InChI Key: INASWJGLRLSBQJ-UHFFFAOYSA-N
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Description

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride (CAS 119102-95-3) is a bicyclic tertiary amine with a seven-membered ring system. Its molecular formula is C₇H₁₁NO₂·HCl (MW 177.63), featuring a strained [2.2.1] bicyclic framework. This compound is a key intermediate in synthesizing muscarinic receptor agonists and other bioactive molecules due to its rigid structure, which enhances receptor binding specificity . Physical properties include a calculated boiling point of 211.4°C and solubility of 56 g/L in water at 25°C .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)9-3-5-10(7-9)6-4-9;/h2-7H2,1H3;1H

InChI Key

INASWJGLRLSBQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCN(C1)CC2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride

General Synthetic Strategy

The synthesis of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride typically involves the following key steps:

  • Formation of the bicyclic azabicyclo[2.2.1]heptane core via cyclization reactions such as intramolecular Diels–Alder or palladium-catalyzed aminoacyloxylation of cyclopentenes.
  • Introduction of the ethyl ester group at the 4-position (carboxylate functionality).
  • Conversion of the bicyclic amine to its hydrochloride salt for enhanced stability and solubility.

Cyclization Approaches

Intramolecular Diels–Alder Cyclization

A classical approach begins with cyclopenta-1,3-diene and ethyl oxoacetate in the presence of ammonia or ammonium salts to form a mixture of stereoisomers of azabicycloheptane derivatives. Subsequent protection (e.g., Boc protection) and chromatographic separation yield exo- and endo-isomers of the bicyclic intermediate. This method allows for stereoselective access to the bicyclic core essential for further functionalization.

Palladium-Catalyzed Aminoacyloxylation

Recent advances employ palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes with high regio- and stereoselectivity. This method provides a direct route to functionalized azabicyclic systems and can be adapted to introduce ester groups at desired positions.

Functional Group Transformations

After formation of the bicyclic core, multi-step synthetic sequences are applied:

  • Hydrogenation: To reduce unsaturated intermediates and stabilize the bicyclic framework.
  • Saponification: To convert esters or other precursors into carboxylic acids or their derivatives.
  • Amide to Nitrile Conversion: For introducing nitrile functionalities as intermediates.
  • Boc-Deprotection: Removal of protecting groups to free the amine for salt formation.

These steps are carefully optimized for yield and stereochemical integrity.

Hydrochloride Salt Formation

The free amine of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is treated with hydrochloric acid or anhydrous HCl gas to form the hydrochloride salt. This salt form improves the compound's solubility in polar solvents and enhances its stability for storage and handling.

Comparative Data Table of Key Preparation Steps

Step Number Reaction Type Reagents/Conditions Purpose/Outcome Reference
1 Cyclization (Diels–Alder) Cyclopenta-1,3-diene, ethyl oxoacetate, NH4Cl Formation of bicyclic azabicyclo[2.2.1]heptane core
2 Boc Protection Di-tert-butyl dicarbonate (Boc2O), base Protection of amine, facilitating purification
3 Hydrogenation H2 gas, Pd/C catalyst Saturation of double bonds, stabilization
4 Saponification Aqueous base (NaOH or KOH) Conversion of esters to acids or intermediates
5 Amide to Nitrile Conversion Dehydrating agents (e.g., POCl3) Introduction of nitrile group
6 Boc-Deprotection p-Toluenesulfonic acid (p-TsOH) Removal of Boc protecting group
7 Hydrochloride Salt Formation HCl gas or aqueous HCl Formation of hydrochloride salt
8 Palladium-Catalyzed Aminoacyloxylation Pd catalyst, suitable ligands, cyclopentenes Direct synthesis of oxygenated azabicyclo[2.2.1]heptanes

Optimization and Analytical Considerations

Optimization of Reaction Conditions

  • Catalyst Selection: Lewis acids and palladium catalysts are critical for cyclization efficiency and stereoselectivity.
  • Temperature Control: Gradients from ambient to elevated temperatures optimize yield and minimize side reactions.
  • Solvent Polarity: Polar aprotic solvents favor cyclization and functional group transformations.
  • Computational Modeling: Quantum chemical calculations and Design of Experiments (DoE) approaches have been used to predict and optimize reaction pathways, improving yield and stereochemical purity.

Characterization Techniques

Summary Table of Compound Properties

Property Value Source
Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride
CAS Number 1461706-04-6 (generic)
Purity ≥97% (commercial grade)
Storage Stable at room temperature under inert atmosphere

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride is a bicyclic compound known for its unique azabicyclic structure. It has a molecular formula of C9H15ClNO2C_9H_{15}ClNO_2 and a molecular weight of approximately 205.68 g/mol in its hydrochloride form. This compound's bicyclic framework is significant in medicinal chemistry because of its potential biological activities and applications in drug development.

Synthesis
The synthesis of this compound typically involves several steps, with detailed synthetic pathways that may vary based on specific laboratory conditions and available reagents.

Potential Applications
this compound and similar compounds with azabicyclic structures exhibit significant biological activities. Interaction studies are essential to understanding how this compound interacts with biological systems.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructure TypeUnique Features
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylateBicyclic amineDifferent carboxylic position affecting activity
3-MethylpiperidineSaturated piperidine derivativeLacks bicyclic structure but shares nitrogen content
Tropane derivativesBicyclic nitrogen compoundsKnown for anticholinergic effects

Mechanism of Action

The mechanism of action of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate Hydrochloride (Quinuclidine Derivative)

Molecular Formula: C₉H₁₅NO₂·HCl (MW 205.67) CAS: 22766-67-2 Key Differences:

  • Ring Structure : The [2.2.2]octane system (quinuclidine) has an eight-membered ring, reducing ring strain compared to [2.2.1]heptane .
  • Applications : Used in synthesizing umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) for chronic obstructive pulmonary disease (COPD) .
  • Reactivity : Easier functionalization due to lower steric hindrance and strain. For example, debenzylation of N-protected derivatives is more feasible than in [2.2.1] analogues .
Table 1: Physicochemical Comparison
Property [2.2.1]Heptane Derivative [2.2.2]Octane Derivative
Molecular Weight (HCl salt) 177.63 205.67
Boiling Point (°C) 211.4 (calculated) ~250 (estimated)
Solubility (H₂O, 25°C) 56 g/L 120 g/L
Therapeutic Area Muscarinic agonists (CNS) Bronchodilators (COPD)

1-Azabicyclo[3.2.1]octane Derivatives

Example: {1-azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride (CAS 1955561-19-9) Molecular Formula: C₈H₁₅NO·HCl (MW 177.67) Key Differences:

  • Ring Structure : The [3.2.1]octane system introduces a larger, less symmetrical bicyclic framework, altering steric and electronic properties.

1-Azabicyclo[3.3.1]nonane Derivatives

Example: 1-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 90154-82-8) Molecular Formula: C₈H₁₃NO·HCl (MW 175.66) Key Differences:

  • Ring Structure: The [3.3.1]nonane system provides a nine-membered ring with unique conformational flexibility.
  • Reactivity : Reduced synthetic utility compared to [2.2.1] and [2.2.2] systems due to challenges in functional group installation .

Structural and Functional Implications

Ring Strain and Reactivity

  • [2.2.1]Heptane : High ring strain enhances reactivity in cyclization reactions but complicates derivatization (e.g., N-debenzylation requires PMB protection ).
  • [2.2.2]Octane : Lower strain enables efficient synthesis of complex pharmaceuticals like umeclidinium bromide .

Pharmacological Profiles

  • [2.2.1]Heptane : Exhibits potent muscarinic agonism (EC₅₀ < 10 nM) but lacks subtype selectivity .
  • [2.2.2]Octane : Derivatives like umeclidinium show high M₃ receptor antagonism (Ki = 0.3 nM) for targeted bronchodilation .

Biological Activity

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride, with the molecular formula C9H15ClN2O2C_9H_{15}ClN_2O_2 and a molecular weight of approximately 205.68 g/mol, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

The compound is characterized by its unique azabicyclic structure, which plays a crucial role in its biological activity. The bicyclic framework allows for diverse interactions with biological systems, making it a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC9H15ClN2O2C_9H_{15}ClN_2O_2
Molecular Weight205.68 g/mol
CAS Number2940950-54-7
Chemical StructureChemical Structure

Biological Activity

Research indicates that compounds with azabicyclic structures often exhibit significant biological activities, including:

  • Anticholinergic Effects : Similar to tropane derivatives, ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride may demonstrate anticholinergic properties, potentially impacting neurotransmitter systems involved in various physiological functions.
  • Inhibition of Amino Acid Transporters : Analogous compounds have shown the ability to block amino acid transporters, which could be relevant in metabolic disorders or cancer treatments .
  • Potential Antiviral Activity : Bicyclic compounds have been explored as scaffolds for developing antiviral agents, suggesting potential therapeutic avenues for ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride .

Synthesis Pathways

The synthesis of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride typically involves multi-step reactions that can vary based on laboratory conditions and available reagents. A notable synthetic route includes:

  • Formation of the Bicyclic Framework : Utilizing precursors such as 1-benzylperhydropyrano[3,4-c]pyrrol-4-one.
  • Carboxylation : Introducing the carboxylate group at the appropriate position to yield the final product.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Study on Anticholinergic Activity : Research demonstrated that structurally similar compounds exhibit significant blocking effects on muscarinic receptors, which could be extrapolated to predict similar effects for ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride .
  • Cancer Cell Apoptosis Induction : A study indicated that bicyclic amines can induce apoptosis in cancer cells through modulation of amino acid transport mechanisms, suggesting that ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride may have similar effects .
  • Metabolic Studies : Investigations into the metabolic pathways involving bicyclic compounds have shown their potential to influence insulin secretion and glucose metabolism, indicating broader implications for metabolic diseases .

Q & A

Q. What are the key synthetic routes for Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride?

Methodological Answer: The synthesis typically involves functionalization of a bicyclic amine precursor. For example, Portoghese’s method for a related compound (2-oxa-5-azabicyclo[2.2.1]heptane) includes:

  • Esterification : Reacting a hydroxyl-bearing intermediate with ethyl chloroformate or acetic anhydride under basic conditions.
  • Salt formation : Treating the free base with HCl gas or concentrated HCl in ethanol to form the hydrochloride salt .
    Critical steps include controlling reaction temperature (e.g., 0°C for LiBH4 reductions) and purification via recrystallization or column chromatography.

Q. How is the compound characterized for purity and structural integrity?

Methodological Answer:

  • Purity : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Compare retention times against a reference standard. Purity >95% is typical for research-grade material .
  • Structural confirmation :
    • 1H/13C NMR : Key signals include the ester carbonyl (~170 ppm in 13C NMR) and bicyclic proton environments (e.g., bridgehead protons at 3.0–4.0 ppm in 1H NMR).
    • Mass spectrometry : ESI-MS in positive mode should show [M+H]+ ion clusters consistent with the molecular formula (C9H14NO2·HCl, MW 205.7) .

Q. What solvents and storage conditions are recommended?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol, methanol) at ≤30 mg/mL. Avoid aqueous buffers unless stabilized at pH 4–6 .
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can stereochemical purity of the bicyclic core be validated?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA-3 column with hexane/isopropanol (95:5) mobile phase to resolve enantiomers.
  • X-ray crystallography : Single-crystal analysis confirms absolute configuration, especially for bridged bicyclic systems .
  • NOE NMR : Correlate spatial proximity of protons (e.g., bridgehead vs. axial/equatorial positions) to verify rigidity of the norbornane-like structure .

Q. How to optimize synthetic yield while minimizing impurities?

Methodological Answer:

  • Reaction monitoring : Use in-situ FTIR to track ester carbonyl formation (∼1740 cm⁻¹).
  • Impurity profiling : Common by-products include:
    • Hydrolysis products : Free carboxylic acid (detected via TLC with iodine staining).
    • Dimerization : Add 2,6-di-tert-butylpyridine to suppress acid-catalyzed side reactions .
  • Purification : Gradient elution on silica gel (ethyl acetate/hexane, 1:4 to 1:1) removes polar impurities .

Q. How does the bicyclic structure influence biological activity in receptor-binding studies?

Methodological Answer:

  • Conformational rigidity : The norbornane scaffold restricts rotational freedom, enhancing binding affinity to targets like nicotinic acetylcholine receptors (e.g., see PNU-282987, a related α7 nAChR agonist) .
  • Salt form impact : The hydrochloride improves aqueous solubility for in vitro assays (e.g., IC50 determinations) but may require counterion exchange (e.g., to free base) for cell permeability studies .

Q. How to resolve contradictions in spectroscopic data between batches?

Methodological Answer:

  • Cross-validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to distinguish structural isomers.
  • Thermogravimetric analysis (TGA) : Confirm hydrate/solvate formation, which can alter NMR shifts .
  • Batch comparison : Use principal component analysis (PCA) on FTIR or Raman spectra to identify outlier batches .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolysis (free carboxylic acid) or oxidation (peroxide formation).
  • Stabilizers : Add antioxidants (0.1% BHT) or store under vacuum-sealed desiccation .
  • pH control : Buffered solutions (pH 4.5–5.5) reduce ester hydrolysis rates .

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